![molecular formula C23H23N B14683691 (E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine CAS No. 36387-41-4](/img/structure/B14683691.png)
(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a biphenyl group and a butyl-substituted phenyl group connected through a methanimine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of 4-butylaniline with 4-biphenylcarboxaldehyde under acidic or basic conditions to form the imine linkage. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitrile or amide.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The biphenyl and butylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted biphenyl or butylphenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-methylphenyl)methanimine
- (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-ethylphenyl)methanimine
- (E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-propylphenyl)methanimine
Uniqueness
(E)-1-([1,1’-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility, stability, and reactivity
Propiedades
Número CAS |
36387-41-4 |
|---|---|
Fórmula molecular |
C23H23N |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-1-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C23H23N/c1-2-3-7-19-12-16-23(17-13-19)24-18-20-10-14-22(15-11-20)21-8-5-4-6-9-21/h4-6,8-18H,2-3,7H2,1H3 |
Clave InChI |
KKTKXQHCEVKWMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


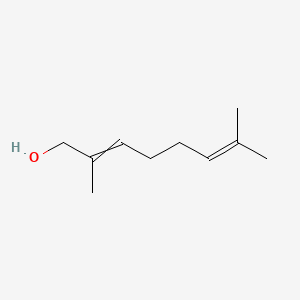
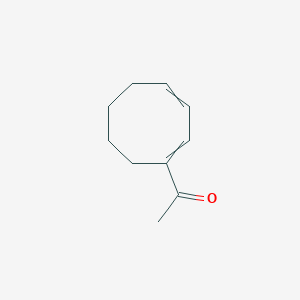
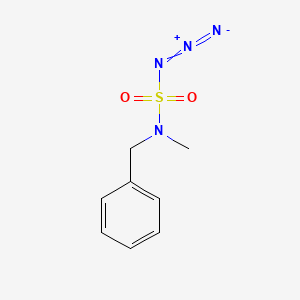
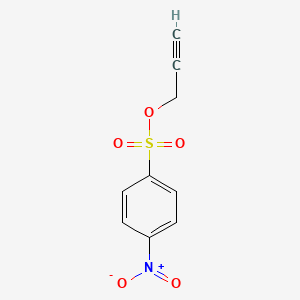
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
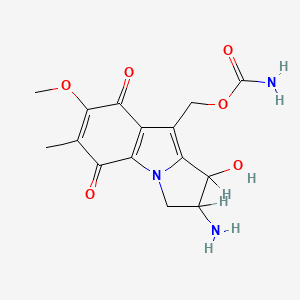
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
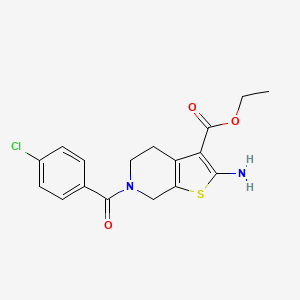
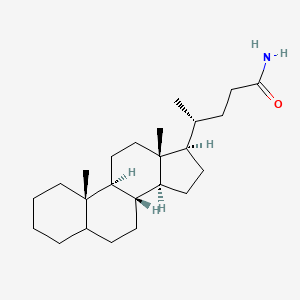
![Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-](/img/structure/B14683686.png)
![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
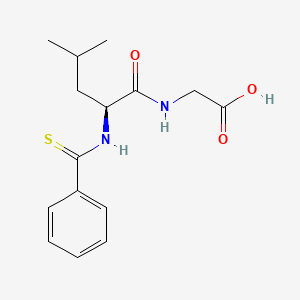
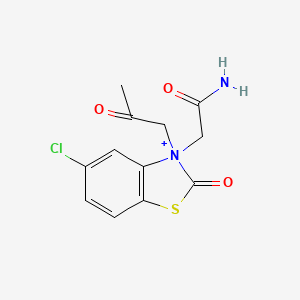
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
